molecular formula C7H8BrCl2F3N2 B13653491 (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride

(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride

Cat. No.: B13653491
M. Wt: 327.95 g/mol
InChI Key: ATDUOYSQXPQTEC-ILKKLZGPSA-N
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Description

(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-pyridine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used.

    Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an important intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and as a tool in biochemical assays.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various binding interactions with enzymes or receptors, while the trifluoroethanamine group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine dihydrochloride is unique due to the combination of the bromopyridine and trifluoroethanamine groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8BrCl2F3N2

Molecular Weight

327.95 g/mol

IUPAC Name

(1S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;dihydrochloride

InChI

InChI=1S/C7H6BrF3N2.2ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;;/h1-3,6H,12H2;2*1H/t6-;;/m0../s1

InChI Key

ATDUOYSQXPQTEC-ILKKLZGPSA-N

Isomeric SMILES

C1=CC(=NC=C1Br)[C@@H](C(F)(F)F)N.Cl.Cl

Canonical SMILES

C1=CC(=NC=C1Br)C(C(F)(F)F)N.Cl.Cl

Origin of Product

United States

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